Fenoxacrim
Overview
Description
Fenoxacrim is a chemical compound known for its insecticidal properties. Its IUPAC name is N-(3,4-dichlorophenyl)-6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide . The compound is characterized by its molecular formula C₁₃H₁₁Cl₂N₃O₄ and a molecular weight of 344.15 g/mol . This compound is primarily used in agricultural settings to control insect populations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenoxacrim involves several steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between urea and malonic acid derivatives under acidic conditions.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of high-purity reagents. The final product is purified through recrystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Fenoxacrim undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups. Common reagents include sodium hydroxide and potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Fenoxacrim has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of pyrimidine derivatives and their reactivity.
Biology: Investigated for its effects on insect physiology and its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new insecticides and pest control agents.
Mechanism of Action
Fenoxacrim exerts its insecticidal effects by targeting the nervous system of insects. It inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, paralysis, and eventually death of the insect .
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another insecticide that inhibits acetylcholinesterase but has a different chemical structure.
Diazinon: Similar mode of action but differs in its chemical composition and spectrum of activity.
Malathion: An organophosphate insecticide with a broader range of applications.
Uniqueness
Fenoxacrim is unique due to its specific chemical structure, which allows for selective inhibition of acetylcholinesterase in insects. Its high efficacy and relatively low toxicity to non-target organisms make it a valuable compound in pest control.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O4/c1-17-11(20)9(12(21)18(2)13(17)22)10(19)16-6-3-4-7(14)8(15)5-6/h3-5,20H,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHTVILOUURPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984015 | |
Record name | N-(3,4-Dichlorophenyl)-6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65400-98-8 | |
Record name | Fenoxacrim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065400988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,4-Dichlorophenyl)-6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxopyrimidine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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